N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They have been reported to interact with multiple receptors, which could potentially be the case for this compound as well.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Biochemical Pathways
It’s worth noting that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of β-keto esters with thiourea, followed by halogenation and subsequent substitution reactions . The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, while the dimethoxybenzamide moiety is typically added via amide bond formation using coupling agents such as diethylphosphorocyanidate (DEPC) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide derivatives, such as:
Dasatinib: A thiazole derivative used as an anticancer drug.
Alpelisib: Another thiazole derivative with anticancer properties.
Pemetrexed: A benzamide derivative used in cancer treatment.
Uniqueness
What sets N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-8-7-12(9-17(16)28-2)19(26)24-20-22-13(11-29-20)10-18(25)23-15-6-4-3-5-14(15)21/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALFLRJUIDOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.